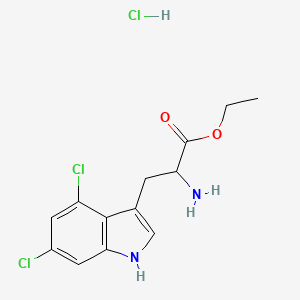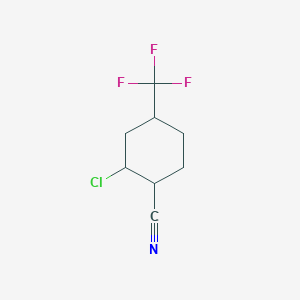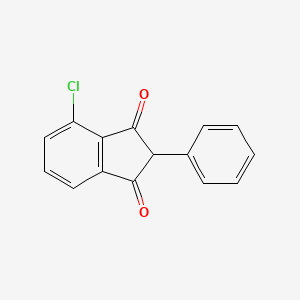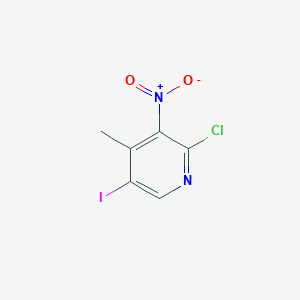![molecular formula C21H46NO6P B13134739 azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)
azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate is a complex organic compound with a unique structure that combines azanium, octadec-9-enoxy, and phosphonooxypropan-2-olate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate typically involves multiple steps, starting with the preparation of the individual components. The octadec-9-enoxy group can be synthesized through the reaction of octadec-9-enol with an appropriate halogenating agent. The phosphonooxypropan-2-olate group is prepared by reacting propan-2-ol with phosphoric acid under controlled conditions. Finally, these components are combined in a reaction that involves the formation of azanium, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to ensure consistent and efficient production.
化学反应分析
Types of Reactions
Azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
Azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Uniqueness
Azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C21H46NO6P |
|---|---|
分子量 |
439.6 g/mol |
IUPAC 名称 |
azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate |
InChI |
InChI=1S/C21H42O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h9-10,21H,2-8,11-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1/b10-9-;/t21-;/m0./s1 |
InChI 键 |
KSHWVUWZOAKCRK-QZNKMIFOSA-O |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


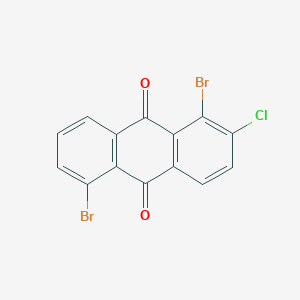
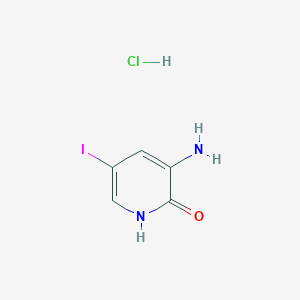
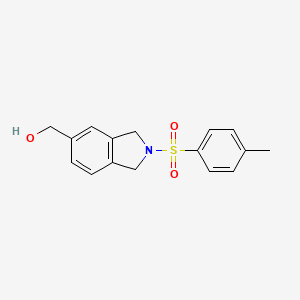

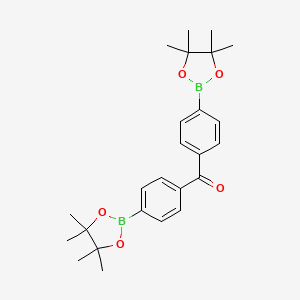
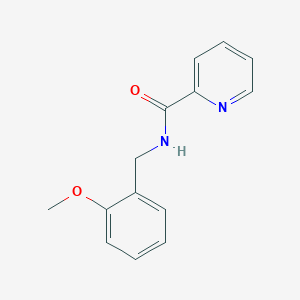
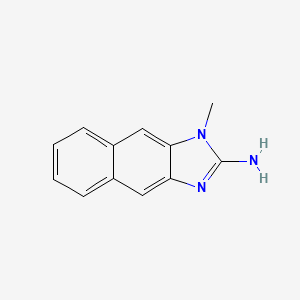
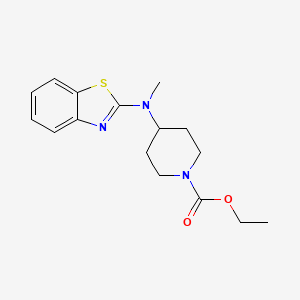
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
